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Get Quote

This protocol is adapted from validated methods for determining infigratinib concentrations in rat and

human plasma [1] [2]. The summarized workflow is as follows:

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 7 Tech Support

https://www.smolecule.com/products/s548002?utm_src=pdf-body
https://www.smolecule.com/products/s548002?utm_src=pdf-interest
https://www.smolecule.com/products/s548002?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S187853522200209X
https://japsonline.com/abstract.php?article_id=4323&sts=2
https://www.smolecule.com/products/s548002?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Start Sample Preparation

Aliquot 100-200 µL plasma

Add Internal Standard
(Derazantinib or Dasatinib)

Protein Precipitation
with Acetonitrile

Vortex Mix (1 min)

Centrifuge
13,000-15,000 g, 10 min

Collect Supernatant

Inject into UPLC-MS/MS

Click to download full resolution via product page

Detailed Experimental Protocol
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Materials and Reagents

Analyte: Infigratinib reference standard.
Internal Standard (IS): Derazantinib [1] or Dasatinib [2].

Solvents: HPLC-grade methanol, acetonitrile, and water.
Additives: Analytical-grade formic acid.

Biological Matrix: Control (blank) plasma, typically human K2EDTA plasma [2] or Sprague-
Dawley rat plasma [1].

Chromatographic Conditions (UPLC)

Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) [1] or equivalent C18
column.

Mobile Phase:
A: 0.1% Formic acid in water.

B: Acetonitrile.
Elution: Gradient elution.

Flow Rate: 0.30 mL/min [1].
Injection Volume: 2-5 µL [1] [2].

Column Temperature: 30-40°C.

Mass Spectrometric Conditions (Tandem MS)

Ion Source: Electrospray Ionization (ESI), positive mode.

Detection Mode: Multiple Reaction Monitoring (MRM).
Ion Transitions:

Infigratinib: m/z 599.88 → 313.10 [1].
Internal Standard (Derazantinib): m/z 468.96 → 382.00 [1].

Source-Dependent Parameters: Optimize desolvation temperature, desolvation gas flow,
cone voltage, and collision energies for maximum response.

Sample Preparation Procedure A simple protein precipitation technique is employed [1] [2]:

Thaw plasma samples on ice.
Pipette 100-200 µL of plasma into a clean microcentrifuge tube.

Add a working solution of the Internal Standard.
Add 300 µL of acetonitrile as the precipitation solvent.

Vortex mix vigorously for 1 minute.
Centrifuge at 13,000-15,000 g for 10 minutes at 4°C.

Transfer the clear supernatant to an autosampler vial for analysis.
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Method Validation Summary

For a bioanalytical method to be considered reliable, it must undergo rigorous validation. The table below

summarizes key parameters and typical results for the infigratinib LC-MS/MS assay based on published

methods.

Validation Parameter Results & Specifications Reference

Linearity & Range 2–600 ng/mL (Rat Plasma), 1–1640 ng/mL (Human

Plasma). Coefficient of determination (r²) ≥ 0.999.

[1] [2]

Lower Limit of
Quantification (LLOQ)

2 ng/mL (Rat Plasma). Precision and accuracy at LLOQ

within ±20%.

[1]

Precision (Intra-day &
Inter-day)

Relative Standard Deviation (RSD) ≤ 15%. [1] [2]

Accuracy Deviation within ±15% of the nominal concentration. [1] [2]

Recovery Mean recovery consistent and reproducible (~96-98%). [2]

Matrix Effect Minimal ion suppression/enhancement; precision (RSD)

within acceptable limits.

[1]

Stability Stable under experimental conditions (bench-top, post-

processing, freeze-thaw).

[1]

Applications in Drug Development

This validated method is essential for several critical applications in drug development:

Pharmacokinetic Studies: The method was successfully applied to investigate the pharmacokinetic

profile of infigratinib in Sprague-Dawley rats after oral administration, determining parameters like
C~max~, T~max~, and AUC [1]. In rabbits, a similar method reported a T~1/2~ of approximately

15.24 hours [2].
Drug-Drug Interaction (DDI) Studies: As infigratinib is primarily metabolized by CYP3A4 [1], this

bioanalytical method can be used to assess pharmacokinetic interactions when it is co-administered
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with CYP3A4 inhibitors or inducers. This mirrors the approach used in fedratinib DDI studies [3].

Key Considerations for Method Development

When developing a bioanalytical method for a drug like infigratinib, several factors are critical to success:

Analyte Properties: Understanding the drug's physicochemical properties (e.g., pKa, solubility,
metabolic pathways) is the foundation for selecting the appropriate chromatographic mode and

detector [4].
Chromatographic Mode: Reversed-phase chromatography is the preferred mode for separating

most drug molecules, including kinase inhibitors, based on their hydrophobicity [4].
Detection Technique: Mass spectrometry (MS) is ideal for complex biological matrices due to its

high specificity and sensitivity, allowing for the quantification of low drug concentrations [4].

The signaling pathways involved in infigratinib's mechanism of action can be visualized as follows:
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I hope this detailed application note and protocol provide a robust foundation for your research. Should you

require further specifics on a particular aspect, such as forced degradation studies or transfer to a different
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platform, please feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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